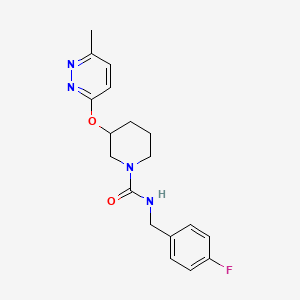

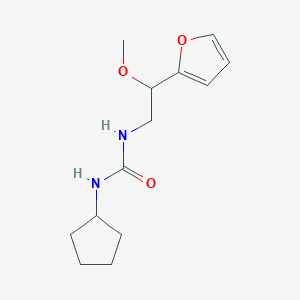

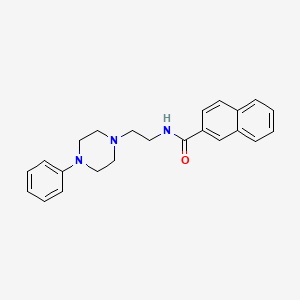

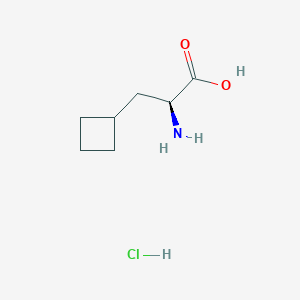

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” is a compound that contains a phenylpiperazine moiety . Phenylpiperazines are a class of chemical compounds containing a phenyl group bound to a piperazine ring . They are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

While the specific synthesis pathway for “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” is not available, phenylpiperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine.Molecular Structure Analysis

The molecular structure of “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” would consist of a phenyl group (a benzene ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a naphthamide group (a naphthalene ring attached to an amide group). The exact 3D structure is not available .Wissenschaftliche Forschungsanwendungen

Neurotransmitter Receptor Binding

The compound has been found to have affinity for the human recombinant 5HT1A receptor, a type of serotonin receptor . This suggests potential applications in the study and treatment of conditions related to serotonin function, such as mood disorders.

Acetylcholinesterase Inhibition

Research has shown that derivatives of the compound can act as acetylcholinesterase inhibitors . This makes them potentially useful in the treatment of Alzheimer’s disease, which is characterized by a deficiency of the neurotransmitter acetylcholine .

Anticonvulsant Activity

Some derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders .

Analgesic and Anti-inflammatory Agent

The compound has been studied for its potential as an analgesic and anti-inflammatory agent . This could make it useful in the treatment of pain and inflammation.

Antioxidant Activity

The compound has been evaluated for its DPPH scavenging activity , suggesting potential antioxidant applications.

Serotonergic Activity

The compound has been evaluated for its serotonergic activity , suggesting potential applications in the treatment of conditions related to serotonin function.

Zukünftige Richtungen

The future directions for research on “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by phenylpiperazines, these compounds could have potential applications in the development of new drugs .

Wirkmechanismus

Target of Action

The primary target of CHEMBL3264375 is the human recombinant 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in a variety of physiological processes.

Mode of Action

CHEMBL3264375 interacts with its target, the 5HT1A receptor, by displacing the [3H]-8-OH-OPAT from the receptor . This displacement indicates that CHEMBL3264375 may act as an antagonist at the 5HT1A receptor, preventing the binding of other ligands and modulating the receptor’s activity.

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-13-25-14-16-26(17-15-25)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPKBEPTXUAIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)

![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)

![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816944.png)